1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17714246
InChI: InChI=1S/C8H14N2O2.ClH/c1-9-8(11)12-7-5-10-3-2-6(7)4-10;/h6-7H,2-5H2,1H3,(H,9,11);1H
SMILES:
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67 g/mol

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride

CAS No.:

Cat. No.: VC17714246

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride -

Specification

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
IUPAC Name 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate;hydrochloride
Standard InChI InChI=1S/C8H14N2O2.ClH/c1-9-8(11)12-7-5-10-3-2-6(7)4-10;/h6-7H,2-5H2,1H3,(H,9,11);1H
Standard InChI Key MFYZOBQMEKQIQP-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OC1CN2CCC1C2.Cl

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule consists of a norbornane-like bicyclo[2.2.1]heptane framework with:

  • A nitrogen atom at position 1 of the bicyclic system.

  • An N-methylcarbamate group (-OC(=O)N(CH₃)) at position 3.

  • A hydrochloride salt form, protonating the tertiary amine .

The stereochemistry of the bicyclic system is critical, as synthetic routes often produce exo or endo isomers. For example, the exo-configuration is explicitly noted in related carbamate syntheses .

Systematic Nomenclature

  • IUPAC Name: 1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride

  • Alternative Designations:

    • Methylcarbamic acid 1-azabicyclo[2.2.1]hept-3-yl ester hydrochloride

    • (exo)-1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate HCl

Molecular Data

PropertyValueSource
Molecular FormulaC₉H₁₅ClN₂O₂Calculated
Molecular Weight206.67 g/molCalculated
Parent Compound (Free Base)C₈H₁₄N₂O₂ (170.21 g/mol)
CAS Registry (Hydrochloride)Not explicitly reportedN/A
CAS Registry (Free Base)874148-31-9

Synthesis and Manufacturing

Key Synthetic Route

The hydrochloride salt is synthesized via a two-step process:

Step 1: Carbamate Formation

  • Reactants: (exo)-1-Azabicyclo[2.2.1]heptan-3-ol + methyl isocyanate

  • Conditions:

    • Solvent: Dry tetrahydrofuran (THF)

    • Catalyst: Pyridine (3.5 mL per 15 mL THF)

    • Temperature: 50–60°C under nitrogen for 24 hours

    • Workup: Flash chromatography using methanol/ethyl acetate gradients .

  • Yield: 63% (430 mg) as a waxy white solid .

Step 2: Hydrochloride Salt Formation

  • Process: Treatment of the free base with hydrogen chloride (HCl) in a polar solvent (e.g., ethanol or diethyl ether).

  • Characterization: Melting point range (85–96°C) and mass spectrometry (MS m/z: 170 [M⁺] for free base) .

Reaction Mechanism

The carbamate formation follows nucleophilic acyl substitution, where the hydroxyl group of the bicyclic alcohol attacks the electrophilic carbonyl carbon of methyl isocyanate. Pyridine acts as a base to scavenge HCl generated during the reaction .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (THF, DMSO) and slightly soluble in water due to the hydrochloride salt form .

  • Stability: Hydrolytically sensitive at extreme pH due to the carbamate group; storage recommended at –20°C under inert atmosphere .

Research Applications and Biological Relevance

Patent Landscape

A 2009 patent (EP2666774A1) highlights bicyclic amines as β-lactamase inhibitors, though the specific compound isn’t claimed . This underscores the broader interest in azabicyclo scaffolds for antibiotic adjuvants.

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